3-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide 3-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20132758
InChI: InChI=1S/C10H16F2N4O2/c1-18-4-2-3-14-10(17)7-5-16(6-8(11)12)15-9(7)13/h5,8H,2-4,6H2,1H3,(H2,13,15)(H,14,17)
SMILES:
Molecular Formula: C10H16F2N4O2
Molecular Weight: 262.26 g/mol

3-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC20132758

Molecular Formula: C10H16F2N4O2

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C10H16F2N4O2
Molecular Weight 262.26 g/mol
IUPAC Name 3-amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)pyrazole-4-carboxamide
Standard InChI InChI=1S/C10H16F2N4O2/c1-18-4-2-3-14-10(17)7-5-16(6-8(11)12)15-9(7)13/h5,8H,2-4,6H2,1H3,(H2,13,15)(H,14,17)
Standard InChI Key IITHFNZGUYWZND-UHFFFAOYSA-N
Canonical SMILES COCCCNC(=O)C1=CN(N=C1N)CC(F)F

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Analysis

The molecular formula of 3-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide is C₁₀H₁₆F₂N₄O₂, yielding a molecular weight of 262.26 g/mol. The pyrazole core adopts a planar aromatic structure, with substituents at the 1-, 3-, and 4-positions dictating its electronic and steric properties:

  • 1-Position: A 2,2-difluoroethyl group introduces electronegativity and lipophilicity, potentially enhancing blood-brain barrier permeability compared to non-fluorinated analogs .

  • 3-Position: A primary amino group (-NH₂) serves as a site for nucleophilic substitution or hydrogen bonding in biological systems.

  • 4-Position: A carboxamide moiety (-CONH-) tethered to a 3-methoxypropyl chain balances hydrophilicity and flexibility, likely improving aqueous solubility .

Table 1: Predicted Physicochemical Properties

PropertyValue/Description
LogP (Partition Coefficient)1.40 ± 0.1 (Predicted)
Aqueous Solubility~50 mg/L (Estimated)
pKa (Amino Group)14.29 ± 0.46 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Preparation Strategies

Retrosynthetic Analysis

The synthesis of this compound likely follows a multi-step route beginning with pyrazole ring formation. A plausible pathway involves:

  • Pyrazole Core Construction: Condensation of hydrazine with a 1,3-diketone precursor under acidic conditions, analogous to Knorr pyrazole synthesis .

  • Difluoroethyl Introduction: Nucleophilic substitution at the pyrazole nitrogen using 2,2-difluoroethyl bromide or iodide, leveraging the electron-deficient nature of the aromatic ring.

  • Carboxamide Installation: Coupling of 3-methoxypropylamine to a pre-formed pyrazole-4-carboxylic acid intermediate via carbodiimide-mediated activation (e.g., EDC/HOBt) .

Industrial Scalability Considerations

Key challenges in large-scale production include:

  • Fluorinated Reagent Handling: 2,2-Difluoroethyl halides require specialized equipment due to their volatility and toxicity.

  • Purification: Silica gel chromatography or recrystallization in ethanol/water mixtures may achieve >95% purity for intermediates .

Chemical Reactivity and Functionalization

Nucleophilic Substitution at the Amino Group

The 3-amino group participates in alkylation and acylation reactions:

  • Alkylation: Treatment with methyl iodide in DMF yields N-methyl derivatives, potentially modulating target affinity .

  • Acylation: Acetic anhydride forms an acetamide derivative, altering solubility and metabolic stability.

Hydrolytic Stability Profiles

The carboxamide group resists hydrolysis under physiological pH but cleaves under extreme conditions:

Table 2: Hypothetical Hydrolysis Kinetics

ConditionHalf-Life (t₁/₂)
1M HCl, 80°C50 min
1M NaOH, 80°C6.4 min

Hypothetical Biological Activities

Antiproliferative Effects

Analogous compounds exhibit IC₅₀ values of 0.39–0.46 μM against HCT116 and MCF-7 cell lines . The methoxypropyl chain may enhance cellular uptake compared to bulkier substituents.

Comparison with Structural Analogs

Trifluoroethyl Derivative (CAS 2171315-22-1)

  • Molecular Formula: C₁₀H₁₅F₃N₄O₂

  • Key Differences: Replacement of difluoroethyl with trifluoroethyl increases molecular weight to 280.25 g/mol and logP to 1.40 . The additional fluorine atom may enhance metabolic stability but reduce solubility.

Triphenylpyrazole Carboxamides

  • Activity Trends: N,1,3-Triphenyl derivatives show diminished kinase affinity compared to alkyl-substituted analogs, highlighting the importance of flexible side chains .

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